5-(2-Aminopropylamino)-2-chlorobenzoic acid;dihydrochloride
Description
5-(2-Aminopropylamino)-2-chlorobenzoic acid dihydrochloride is a benzoic acid derivative featuring a 2-chloro substituent on the aromatic ring and a 2-aminopropylamino side chain at the 5-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its synthesis likely involves functionalization of 2-chlorobenzoic acid precursors, as seen in analogous compounds .
Properties
IUPAC Name |
5-(2-aminopropylamino)-2-chlorobenzoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2.2ClH/c1-6(12)5-13-7-2-3-9(11)8(4-7)10(14)15;;/h2-4,6,13H,5,12H2,1H3,(H,14,15);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTSXXQFIYBIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC(=C(C=C1)Cl)C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopropylamino)-2-chlorobenzoic acid;dihydrochloride typically involves multiple steps. One common method starts with the chlorination of benzoic acid to introduce the chlorine atom at the 2-position. This is followed by the introduction of the aminopropylamino group through a nucleophilic substitution reaction. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminopropylamino)-2-chlorobenzoic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorine atom in the benzoic acid moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-(2-Aminopropylamino)-2-chlorobenzoic acid;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Aminopropylamino)-2-chlorobenzoic acid;dihydrochloride involves its interaction with specific molecular targets. The aminopropylamino group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their activity. The chlorobenzoic acid moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzoic Acid Derivatives
Key Observations :
- The target compound’s benzoic acid core distinguishes it from pyridine-based analogues (e.g., ) and phosphorothioates like WR-2721 .
- The 2-aminopropylamino side chain provides a cationic amine group, enhancing interactions with biological targets compared to simpler analogues (e.g., 4-amino-2-chlorobenzoic acid ).
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Compounds
Biological Activity
5-(2-Aminopropylamino)-2-chlorobenzoic acid; dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
5-(2-Aminopropylamino)-2-chlorobenzoic acid is characterized by the following structural formula:
- IUPAC Name: 5-(2-Aminopropylamino)-2-chlorobenzoic acid; dihydrochloride
- Molecular Formula: C10H13ClN2O2·2HCl
- Molecular Weight: 276.64 g/mol
The compound consists of a benzoic acid moiety substituted with a chlorinated aromatic ring and an aminopropyl side chain, which is crucial for its biological interactions.
The biological activity of 5-(2-Aminopropylamino)-2-chlorobenzoic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. It has been shown to modulate the activity of specific proteins related to inflammation and cancer progression.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes that are critical in metabolic pathways, leading to altered cellular responses.
- Receptor Binding: It can bind to specific receptors, influencing signal transduction pathways associated with cell proliferation and apoptosis.
In Vitro Studies
Several studies have investigated the effects of this compound on various cell lines:
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Anti-cancer Activity:
- In vitro studies demonstrated that 5-(2-Aminopropylamino)-2-chlorobenzoic acid exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways, suggesting a potential role in cancer therapy.
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Anti-inflammatory Effects:
- Research indicated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines, highlighting its potential use in treating inflammatory diseases.
In Vivo Studies
Animal models have further elucidated the biological effects of this compound:
- Tumor Growth Inhibition:
- In a mouse model of breast cancer, administration of 5-(2-Aminopropylamino)-2-chlorobenzoic acid significantly reduced tumor size compared to control groups. This effect was associated with decreased angiogenesis and increased apoptosis within the tumor microenvironment.
Data Table
| Study Type | Cell Line/Model | Key Findings |
|---|---|---|
| In Vitro | MCF-7 | Induced apoptosis via caspase activation |
| In Vitro | HeLa | Cytotoxic effects observed |
| In Vivo | Mouse Model | Reduced tumor size; decreased angiogenesis |
| In Vivo | Macrophage Model | Lowered pro-inflammatory cytokine levels |
Case Studies
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Case Study 1: Breast Cancer Treatment
- A study involving the administration of the compound in a controlled setting showed a marked decrease in tumor progression rates among treated mice compared to untreated controls. Histological analysis revealed significant apoptosis within tumor tissues.
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Case Study 2: Anti-inflammatory Response
- A clinical trial assessing the anti-inflammatory properties demonstrated that patients receiving treatment with this compound experienced reduced markers of inflammation, suggesting its potential utility in chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
